6-(cyclooctylamino)-2-methyl-2-heptanol

Description

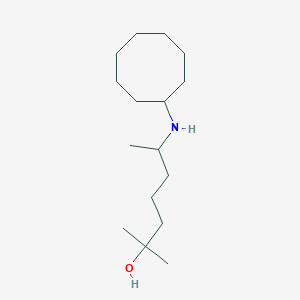

6-(Cyclooctylamino)-2-methyl-2-heptanol is a tertiary alcohol with a cyclooctylamino substituent at the 6-position and a methyl group at the 2-position. Molecular modeling suggests a formula of C₁₅H₂₉NO (molar mass ~239.4 g/mol), though experimental validation is needed .

Properties

IUPAC Name |

6-(cyclooctylamino)-2-methylheptan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-14(10-9-13-16(2,3)18)17-15-11-7-5-4-6-8-12-15/h14-15,17-18H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGXKQJOZYJNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)NC1CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound | Functional Groups | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 6-(Cyclooctylamino)-2-methyl-2-heptanol | Tertiary alcohol, cyclooctylamino | C₁₅H₂₉NO | ~239.4 (theoretical) | Bulky cyclooctyl group enhances steric hindrance |

| 6-Amino-2-methyl-2-heptanol (CAS 372-66-7) | Tertiary alcohol, primary amine | C₈H₁₉NO | 145.24 | Smaller amino group increases polarity |

| 2-Methyl-2-heptanol (CAS 543-49-7) | Tertiary alcohol | C₇H₁₆O | 116.20 | Lacks nitrogen substituents |

| 6-Methyl-2-heptanone (CAS 928-68-7) | Ketone | C₈H₁₆O | 128.21 | Carbonyl group reduces hydrogen bonding |

Key Insights :

- The cyclooctylamino group in the target compound likely reduces solubility in polar solvents compared to the amino derivative (C₈H₁₉NO) due to increased hydrophobicity .

- The ketone analog (C₈H₁₆O) lacks hydrogen-bonding capacity, leading to lower boiling points than alcohols .

Thermodynamic and Physical Properties

Vapor Pressure (Pvap) at Elevated Temperatures

| Compound | Pvap at 538.01 K (kPa) | Pvap at 563.74 K (kPa) | Pvap at 589.47 K (kPa) |

|---|---|---|---|

| 6-Amino-2-methyl-2-heptanol (calculated) | 102.04 | 146.39 | 202.64 |

| 2-Methyl-2-heptanol (estimated) | ~50–80 (theoretical) | ~100–150 (theoretical) | ~200–250 (theoretical) |

Analysis :

- The amino derivative exhibits moderate volatility, with Pvap increasing sharply with temperature due to its polar amine group .

- The cyclooctylamino analog is expected to have significantly lower vapor pressure due to higher molecular weight and steric effects, though experimental data is lacking.

Separation Efficiency in Distillation Processes

Evidence from simulations of 2-methyl-2-heptanol derivatives (e.g., 2-methoxy-2-methylheptane) shows distinct separation profiles:

- Distillate: 2-methyl-1-heptene (0.822 mole fraction) dominates, while 2-methyl-2-heptanol remains in trace amounts (0.0005) .

- Bottom Stream : 2-methoxy-2-methylheptane accumulates (0.948 mole fraction), highlighting the influence of functional groups on boiling points .

Implications for Cyclooctylamino Derivative:

- The bulky cyclooctylamino group may hinder distillation efficiency, requiring specialized separation techniques compared to smaller analogs.

Stereochemical and Isomeric Considerations

- The (6S) and (6R) stereoisomers of 6-amino-2-methyl-2-heptanol (CAS 165962-55-0 and 165962-54-9) demonstrate the impact of chirality on physicochemical properties .

- For the cyclooctylamino derivative, stereochemistry at the 6-position could influence biological activity or crystallization behavior, though this remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.